molecular formula C19H23F3N4O3 B2818934 tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate CAS No. 478065-81-5

tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate

Cat. No.: B2818934
CAS No.: 478065-81-5
M. Wt: 412.413
InChI Key: JIHKYBFEMXQPPX-UHFFFAOYSA-N
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Description

tert-Butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate is a synthetic compound featuring a piperazine core modified with a tert-butoxycarbonyl (Boc) protecting group and a 2-(trifluoromethyl)benzodiazolyl-acetyl substituent. The Boc group enhances solubility and stability during synthesis, while the benzodiazolyl moiety, with its electron-withdrawing trifluoromethyl (-CF₃) group, may influence electronic properties and bioactivity.

Its structural complexity arises from the fusion of heterocyclic systems (benzodiazolyl) and functionalized side chains, making it a candidate for targeted drug design.

Properties

IUPAC Name

tert-butyl 4-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O3/c1-18(2,3)29-17(28)25-10-8-24(9-11-25)15(27)12-26-14-7-5-4-6-13(14)23-16(26)19(20,21)22/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHKYBFEMXQPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate often involves multi-step organic reactions. Typically, the process begins with the formation of the trifluoromethylbenzodiazole intermediate, followed by the acetylation of piperazine. Finally, the tert-butyl ester is introduced to stabilize the compound. Reaction conditions generally require anhydrous environments and controlled temperatures, utilizing catalysts like palladium or strong bases such as sodium hydride.

Industrial Production Methods: Industrial production scales up the lab-based synthesis, maintaining stringent control over reaction parameters to ensure yield and purity. Automated reactors with precise temperature, pressure, and reagent flow controls are typically used.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, especially at the piperazine moiety, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can be performed on the benzodiazole ring, converting it to a more reduced aromatic state.

  • Substitution: : The trifluoromethyl group can participate in substitution reactions, often requiring conditions like high temperatures or strong nucleophiles.

Common Reagents and Conditions:

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogenated compounds, organometallic reagents like Grignard reagents.

Major Products:

  • Oxidation: : N-oxide derivatives.

  • Reduction: : Aromatic-reduced derivatives.

  • Substitution: : Varied substituted benzodiazole compounds.

Scientific Research Applications

Tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate is a versatile research tool:

  • In Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.

  • In Biology: : Functions as a molecular probe to study receptor-ligand interactions and enzyme inhibition.

  • In Medicine: : Investigated for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.

  • In Industry: : Employed in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The compound exerts its effects through binding to specific molecular targets, such as receptors or enzymes. Its benzodiazole core plays a crucial role in this interaction, fitting into hydrophobic pockets of proteins, while the trifluoromethyl group enhances its binding affinity and selectivity. This results in the modulation of biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the heterocyclic substituents attached to the acetyl-piperazine backbone. Key comparisons include:

Compound Name Substituent Features Molecular Weight (g/mol) Key References
Target Compound 2-(Trifluoromethyl)benzodiazolyl-acetyl ~458.4 (estimated)
tert-Butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate 4-Chlorophenoxy-acetyl 381.85
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) Thiadiazolyl-pyridinyl 402.47
tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate Oxadiazolyl with trifluoromethoxyphenyl 456.37
tert-Butyl 4-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate (2j) Fluorobenzoyl-piperazinyl ~532.5 (estimated)

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to chlorophenoxy or methoxy substituents .
  • Heterocyclic Diversity: Benzodiazolyl (target) vs.

Physicochemical Properties

  • Crystal Structure : Analogues like tert-butyl 4-{5-[3-(trifluoromethoxy)phenyl]-oxadiazolyl}piperazine-1-carboxylate adopt chair conformations in piperazine rings, with intermolecular C–H···O interactions stabilizing the lattice .
  • Solubility : The Boc group improves solubility in organic solvents (e.g., DCM, acetonitrile) compared to unprotected piperazines .

Biological Activity

tert-butyl 4-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C14H16F3N3O3
  • Molecular Weight : 319.29 g/mol
  • CAS Number : 1245648-32-1
  • Structure : The compound features a piperazine core substituted with a trifluoromethyl group and a benzodiazole moiety, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Anthelmintic Activity : Similar compounds have shown significant anthelmintic effects by disrupting the microtubule dynamics in parasitic organisms, leading to mitotic arrest and eventual cell death .
  • Anticancer Properties : The benzodiazole structure is associated with interference in tubulin polymerization, which is crucial for cancer cell proliferation. Studies have indicated that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines .

Biological Activity Data

Activity Type Efficacy Assay Method Reference
Anthelmintic92.7% reduction at 100 μg/mLIn vitro on Trichinella spiralis
CytotoxicityIC50 values between 16.54 - 95.54 μg/mLMTT assay on MCF-7 breast cancer cells
Microtubule DisruptionSignificant inhibition observedCell proliferation assays

Case Study 1: Anthelmintic Efficacy

A recent study evaluated the anthelmintic properties of benzodiazole derivatives similar to this compound. The compound demonstrated a significant reduction in larval viability of Trichinella spiralis, achieving a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours .

Case Study 2: Anticancer Activity

Research focusing on the cytotoxic effects of piperazine derivatives has shown promising results against various cancer cell lines. For instance, compounds structurally related to this compound exhibited IC50 values indicating moderate to high cytotoxicity against MDA-MB 231 (breast cancer) and U87 MG (glioblastoma) cell lines .

Q & A

Q. Characterization methods :

  • NMR spectroscopy : Assignments of proton and carbon signals (e.g., δ 1.45 ppm for Boc CH₃, δ 7.2–8.1 ppm for benzodiazole protons) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and structural motifs .
  • HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:
Key variables to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while dichloromethane minimizes side reactions in Boc protection .
  • Catalyst systems : Pd₂(dba)₃/Xantphos in dioxane improves coupling efficiency (yields up to 63% vs. 43% with alternative catalysts) .
  • Temperature control : Lower temperatures (0–5°C) stabilize intermediates during acetylation, while reflux (80–100°C) accelerates coupling .
  • Workup strategies : Gradient silica gel chromatography (e.g., hexane/EtOAc) resolves regioisomers, while aqueous washes remove unreacted reagents .

Example : Method A (THF/H₂O, 79% yield) outperformed Method B (EtOAc/HCl, 60%) due to better solubility of intermediates .

Advanced: What analytical techniques resolve structural ambiguities, such as regioisomerism?

Answer:

  • X-ray crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles and confirms the benzodiazole-acetyl-piperazine connectivity .
  • 2D NMR (HSQC, HMBC) : Correlations between benzodiazole protons and the acetyl carbonyl carbon (δ ~170 ppm) validate regiochemistry .
  • IR spectroscopy : Stretching frequencies (e.g., C=O at ~1680 cm⁻¹, C-F at ~1120 cm⁻¹) distinguish functional groups from isomers .

Basic: What role does the tert-butyl group play in stability and reactivity?

Answer:

  • Steric protection : The bulky tert-butyl group shields the piperazine nitrogen, reducing undesired nucleophilic attacks during synthesis .
  • Lipophilicity enhancement : Increases membrane permeability, making the compound suitable for in vitro biological assays .
  • Facile deprotection : The Boc group is cleaved under mild acidic conditions (e.g., HCl/dioxane) to generate free amines for further derivatization .

Advanced: How can computational methods predict biological activity or reactivity?

Answer:

  • Molecular docking : Simulate binding to biological targets (e.g., enzymes) using software like AutoDock. The trifluoromethyl group shows strong hydrophobic interactions in active sites .
  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing CF₃) with bioactivity data to prioritize derivatives for synthesis .

Basic: What are key challenges in purification, and how are they addressed?

Answer:

  • Byproduct removal : Silica gel chromatography (EtOAc/hexane gradients) separates unreacted starting materials and regioisomers .
  • Solvent selection : Use of low-boiling solvents (e.g., EtOAc) facilitates rotary evaporation without degrading heat-sensitive intermediates .
  • HPLC purification : Reverse-phase C18 columns resolve polar impurities, achieving >98% purity for biological testing .

Advanced: How are discrepancies in spectroscopic data resolved?

Answer:

  • Deuteration studies : Exchangeable protons (e.g., NH) are identified via D₂O shake tests in NMR .
  • Isotopic labeling : ¹³C-enriched analogs clarify ambiguous carbon signals in complex spectra .
  • Cross-validation : Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) .

Basic: What are its applications in medicinal chemistry research?

Answer:

  • Enzyme inhibition : The benzodiazole moiety targets kinases or HDACs, with IC₅₀ values measured via fluorometric assays .
  • Antimicrobial studies : Piperazine derivatives exhibit activity against resistant pathogens (e.g., K. pneumoniae) by disrupting efflux pumps .
  • Prodrug development : Boc-protected intermediates are hydrolyzed in vivo to release active metabolites .

Advanced: What strategies enhance metabolic stability of piperazine derivatives?

Answer:

  • Fluorination : The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) protect labile bonds from enzymatic cleavage .
  • Prodrug design : Esterification of carboxylates improves oral bioavailability, with hydrolysis occurring post-absorption .

Basic: How is purity assessed, and what thresholds are acceptable?

Answer:

  • HPLC : ≥95% purity (UV detection at 254 nm) is standard for biological assays .
  • Elemental analysis : C, H, N content within ±0.4% of theoretical values confirms purity .
  • TLC : Single spot (Rf matching authentic sample) under UV visualization .

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